molecular formula C30H26N2O3 B306034 2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B306034
M. Wt: 462.5 g/mol
InChI Key: QMVRIKJAQCPXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound that belongs to the class of benzo[h]chromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated.

Mechanism of Action

The mechanism of action of 2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It exhibits various pharmacological activities, making it a useful tool for investigating the mechanisms of action of certain enzymes and signaling pathways. However, the compound also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be investigated further.

Future Directions

There are several future directions for the study of 2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile. One potential direction is to investigate its potential use as a fluorescent probe for detecting DNA damage. Another direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are also needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 2-amino-4-{3-ethoxy-4-hydroxyphenyl}-4H-benzo[h]chromene-3-carbonitrile with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained by purification using various techniques such as column chromatography.

Scientific Research Applications

2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting DNA damage.

properties

Product Name

2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile

Molecular Formula

C30H26N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

2-amino-4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C30H26N2O3/c1-3-33-27-16-22(13-15-26(27)34-18-20-10-8-19(2)9-11-20)28-24-14-12-21-6-4-5-7-23(21)29(24)35-30(32)25(28)17-31/h4-16,28H,3,18,32H2,1-2H3

InChI Key

QMVRIKJAQCPXBQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC5=CC=C(C=C5)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC5=CC=C(C=C5)C

Origin of Product

United States

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